molecular formula C22H24O11 B135788 Hesperetin 7-O-glucoside CAS No. 31712-49-9

Hesperetin 7-O-glucoside

Cat. No.: B135788
CAS No.: 31712-49-9
M. Wt: 464.4 g/mol
InChI Key: ADSYMQORONDIDD-ZJHVPRRPSA-N
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Description

Hesperetin 7-O-glucoside is a flavanone glycoside derived from hesperetin, a naturally occurring flavonoid found in citrus fruits. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hesperetin 7-O-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is flavanone 7-O-glucosyltransferase, which catalyzes the glycosylation of hesperetin at the C-7 position to form this compound . This compound also interacts with intestinal maltase and HMG-CoA reductase, inhibiting their activity . These interactions highlight the compound’s potential in regulating carbohydrate and lipid metabolism.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, thereby exhibiting anti-inflammatory properties . Additionally, it affects the expression of genes involved in oxidative stress response and apoptosis, contributing to its antioxidant and anticancer activities .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT) genes, reducing cholesterol esterification . Furthermore, this compound upregulates the LDL receptor, enhancing the clearance of LDL cholesterol from the bloodstream . These actions contribute to its potential in managing hypercholesterolemia and cardiovascular diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound can modulate gut microbiota composition and bile acid metabolism in mice, indicating its potential for long-term health benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, there may be potential toxic or adverse effects . For example, in a study on mice, dietary administration of this compound at 2.5 and 5 g/kg diet prevented decreases in bone mineral density, but higher doses could lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor for synthesizing neohesperidin dihydrochalcone, a sweetener . The compound is metabolized primarily in the small intestine, where it undergoes hydrolysis to release hesperetin . This process involves enzymes such as rhamnosidase and glucosidase, which facilitate the breakdown and absorption of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It forms inclusion complexes with β-cyclodextrin, enhancing its solubility and bioavailability . This complexation facilitates its transport across cell membranes and its distribution to target tissues. Additionally, this compound interacts with transporters and binding proteins that aid in its cellular uptake and localization .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. It is primarily metabolized in the small intestine, particularly in the ileum . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells. This subcellular localization is crucial for its biological activities, including its effects on bile acid metabolism and gut microbiota composition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hesperetin 7-O-glucoside can be synthesized through enzymatic hydrolysis of hesperidin using naringinase enzyme . The process involves the controlled enzymatic hydrolysis of hesperidin, resulting in a high conversion rate of nearly 98% . The reaction conditions are optimized to ensure high purity and yield.

Industrial Production Methods: A novel biosynthesis pathway involves the use of immobilized rhamnosidase on Fe3O4@graphene oxide. This platform facilitates the selective hydrolysis of hesperidin-Cu (II) complex into this compound-Cu (II), which is then dissociated using ammonium hydroxide to obtain high-purity this compound . This method is efficient and scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions: Hesperetin 7-O-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it back to hesperetin.

    Substitution: Substitution reactions can modify its glycoside moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Various acids and bases can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of hesperetin.

    Reduction: Hesperetin.

    Substitution: Modified glycoside derivatives.

Properties

IUPAC Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSYMQORONDIDD-ZJHVPRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953661
Record name 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31712-49-9
Record name Hesperetin 7-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31712-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hesperitin-7-beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031712499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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